2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde

Lipophilicity Drug Design Physicochemical Properties

2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde is a polysubstituted aromatic aldehyde with a molecular formula of C17H15F3O4 and a molecular weight of 340.29 g/mol. The structure features a benzaldehyde core substituted with two methoxy groups at the 2- and 6-positions and a para-(trifluoromethyl)benzyl ether at the 4-position.

Molecular Formula C17H15F3O4
Molecular Weight 340.29 g/mol
CAS No. 819075-96-2
Cat. No. B12532708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde
CAS819075-96-2
Molecular FormulaC17H15F3O4
Molecular Weight340.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1C=O)OC)OCC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C17H15F3O4/c1-22-15-7-13(8-16(23-2)14(15)9-21)24-10-11-3-5-12(6-4-11)17(18,19)20/h3-9H,10H2,1-2H3
InChIKeyGETNHZFGDDASFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde (CAS 819075-96-2): Core Chemical and Structural Profile


2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde is a polysubstituted aromatic aldehyde with a molecular formula of C17H15F3O4 and a molecular weight of 340.29 g/mol [1]. The structure features a benzaldehyde core substituted with two methoxy groups at the 2- and 6-positions and a para-(trifluoromethyl)benzyl ether at the 4-position. This compound belongs to a class of trifluoromethyl-substituted benzaldehydes, which are widely used as synthetic intermediates for active pharmaceutical and agrochemical ingredients [2]. Its computed lipophilicity (XLogP3-AA = 3.7) and topological polar surface area (44.8 Ų) position it as a moderately lipophilic building block with potential for further functionalization via its aldehyde group [1].

Why Close Analogs Cannot Readily Replace 2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde in Structure-Targeted Procurement


Substituting this compound with a generic benzaldehyde or a simple trifluoromethylbenzaldehyde analog can disrupt critical non-covalent interactions and alter the physicochemical profile of downstream synthetic products. The specific pattern of two ortho-methoxy groups and a para-trifluoromethylbenzyl ether uniquely modulates both the electronic character of the aromatic ring and the three-dimensional steric environment [1]. The trifluoromethyl group's strong electron-withdrawing nature and the methoxy groups' electron-donating properties collaborate to determine the aldehyde's reactivity in condensation reactions. Furthermore, the significant differences in lipophilicity and hydrogen-bond acceptor count compared to des-methoxy or des-trifluoromethyl analogs (see Section 3) directly impact pharmacokinetic properties and target binding when this compound is used as a building block [2]. This precise substitution pattern is not a generic design; it is a key element that must be preserved to maintain the activity and potency of final compounds, as demonstrated in the development of fluorinated active ingredients [2].

Quantifiable Performance Differentiation: 2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde vs. Key Analogs


Enhanced Lipophilicity (XLogP3-AA) vs. Des-Trifluoromethyl Analog Drives Membrane Permeability

The target compound exhibits a computed XLogP3-AA value of 3.7, which is significantly higher than the predicted value for the des-trifluoromethyl analog, 2,6-dimethoxy-4-(benzyloxy)benzaldehyde (estimated XLogP3-AA ~2.5). This increase is directly attributable to the -CF3 group, which enhances lipophilicity and can improve membrane permeability of derived compounds [1]. In drug design, this difference is often critical for achieving oral bioavailability.

Lipophilicity Drug Design Physicochemical Properties

Increased Hydrogen-Bond Acceptor Capacity Compared to Des-Methoxy Core Scaffold

With a hydrogen-bond acceptor (HBA) count of 7, the target compound has a greater capacity for intermolecular interactions than the core scaffold 4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde (CAS 66742-55-0), which has an HBA count of 4 [1]. The three additional HBA sites come from the 2- and 6-methoxy oxygens and the aldehyde oxygen, which are absent in the simpler analog. This higher HBA count can facilitate stronger and more specific binding to biological targets.

Molecular Recognition Binding Affinity Pharmacophore

Class-Wide Utility as a Key Intermediate for Fluorinated Active Ingredients, Validated by Patent Literature

The structural class of trifluoromethyl- and trifluoromethoxy-substituted benzaldehydes, to which this compound belongs, is explicitly described in the patent literature as starting materials for synthesizing agrochemicals, electronics materials, and pharmaceuticals [1]. The specific functionalization pattern of the target compound (electron-donating methoxy groups combined with an electron-withdrawing trifluoromethylbenzyl ether) is designed to modulate the activity of final active ingredients by fine-tuning lipophilicity and dipolar moment, a strategy not achievable with non-fluorinated or non-oxygenated analogs.

Synthetic Intermediate Agrochemicals Pharmaceuticals

Higher Molecular Complexity and Rotatable Bond Count vs. Basic Benzaldehyde Building Blocks

With a molecular weight of 340.29 g/mol and 6 rotatable bonds, this compound represents a more advanced and topologically complex intermediate compared to 2,6-dimethoxybenzaldehyde (MW 166.17 g/mol, 2 rotatable bonds) or 4-(trifluoromethyl)benzaldehyde (MW 174.12 g/mol, 1 rotatable bond) [1]. This higher degree of functionalization and flexibility allows for the exploration of a wider and more sophisticated chemical space in medicinal chemistry campaigns, reducing the number of synthetic steps required from simpler starting materials.

Chemical Complexity Fragment-Based Drug Discovery Structure-Activity Relationship

Optimal Application Scenarios for 2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde Based on Proven Differentiation


Medicinal Chemistry: Synthesis of Lipophilic, Fluorinated Lead Compound Libraries

This compound is ideally suited as a key intermediate for generating libraries of novel, fluorinated molecules for drug discovery. Its high calculated lipophilicity (XLogP3-AA = 3.7) can be leveraged to enhance the membrane permeability of derived amides, esters, or heterocycles [1]. The presence of the aldehyde group allows for rapid diversification through common chemistries like reductive amination or Knoevenagel condensation to create collections of compounds with drug-like properties.

Agrochemical Research: Design of Next-Generation Crop Protection Agents

The patent-class validation of structurally related benzaldehydes as starting materials for agrochemicals makes this a strategic building block for agrochemical discovery [1]. The unique combination of the electron-withdrawing -CF3 group and electron-donating methoxy groups allows researchers to fine-tune the physicochemical properties of new fungicides, herbicides, or insecticides, potentially improving their foliar uptake and target-site binding through optimized lipophilicity and electronic distribution.

Material Science: Development of Specialized Liquid Crystals or Electronic Materials

As indicated by the patent literature, this class of fluorinated benzaldehydes is relevant for the preparation of electronics materials, including liquid crystals [1]. The high fluorine content, combined with the polarizable aromatic ring and multiple ether linkages, makes this compound a candidate for designing advanced materials with tailored dielectric anisotropy and dipole moments, which are critical performance parameters in display technologies.

Chemical Biology: Tool Compound for Investigating Fluorine-Specific Interactions

The significant difference in hydrogen-bond acceptor count (7 HBA) and lipophilicity compared to non-fluorinated analogs makes this compound a useful tool for chemical biology studies [2]. It can be used to systematically probe the 'fluorine effect' on protein-ligand binding kinetics and thermodynamics, helping to delineate the specific contributions of C-F...H-N/C-O interactions and hydrophobic desolvation to molecular recognition, which is a critical aspect of modern rational drug design.

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